molecular formula C19H20N2O3S B5608306 6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide

6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide

Cat. No. B5608306
M. Wt: 356.4 g/mol
InChI Key: KTBDEHXLVDAWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The compound also features a dibenzo[c,e][1,2]thiazine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom . The dibenzo[c,e][1,2]thiazine ring is a type of thiadiazine, which is a six-membered ring containing two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the piperidine ring might undergo reactions like N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, the presence of polar functional groups, and the overall shape of the molecule .

Mechanism of Action

The mechanism of action of 6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide involves its ability to bind to certain receptors in the brain and modulate their activity. Specifically, it acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the modulation of neurotransmitter release, ion channel function, and signal transduction pathways. It has been shown to increase dopamine and serotonin release in the brain, leading to improved mood and reduced anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide in lab experiments include its high potency and selectivity for certain receptors, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and potential for off-target effects must be taken into consideration.

Future Directions

For research on 6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide include the investigation of its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. It could also be used as a tool to study the role of certain receptors in the development and progression of neurological diseases. Additionally, further research is needed to optimize its pharmacokinetic properties and minimize off-target effects.

Synthesis Methods

The synthesis of 6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide involves the reaction of 2-chloro-N-(1-piperidinyl)acetamide with 2-mercaptobenzoic acid in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield the final compound.

Scientific Research Applications

6-[2-oxo-2-(1-piperidinyl)ethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide is used in scientific research to study various biological processes such as neurotransmitter release, ion channel function, and signal transduction pathways. It is also used as a tool to investigate the role of certain receptors in disease states.

properties

IUPAC Name

2-(5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(20-12-6-1-7-13-20)14-21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)25(21,23)24/h2-5,8-11H,1,6-7,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBDEHXLVDAWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C4=CC=CC=C4S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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